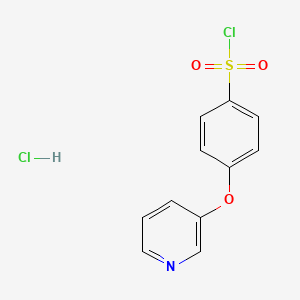

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

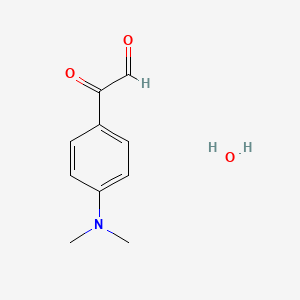

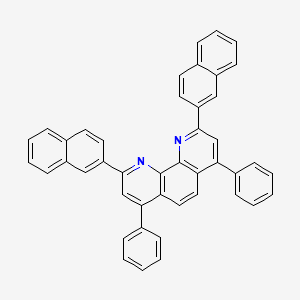

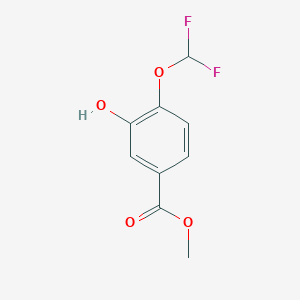

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C11H9Cl2NO3S . It has a molecular weight of 306.17 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, including this compound, involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis have been optimized .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a pyridine ring via an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (306.17), its solid physical form, and its storage at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Synthesis of Novel Compounds

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride serves as a precursor in the synthesis of various novel compounds. For example, it has been used in the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst. This method promotes the condensation reaction between benzil, aldehydes, primary amines, and ammonium acetate under solvent-free conditions, yielding the desired imidazoles in high yields and short reaction times (Zare et al., 2015).

Antimicrobial Activity

Compounds synthesized from this compound have shown significant antimicrobial activity. Research has demonstrated the synthesis and antimicrobial efficacy of new heterocycles based on this compound, offering potential applications in the development of new antimicrobial agents (El‐Emary et al., 2002).

Material Science Applications

In the field of material science, derivatives of this compound have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for various advanced material applications (Liu et al., 2013).

Safety and Hazards

The safety information for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride indicates that it is dangerous . It has the GHS05 pictogram, and the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

Propriétés

IUPAC Name |

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMZUVZCTQBNLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)

![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)